Cas no 1245820-09-0 (Valsartan Isopropyl Ester)

Valsartan Isopropyl Ester Chemical and Physical Properties
Names and Identifiers
-
- Valsartan Isopropyl Ester
-
Computed Properties
- Exact Mass: 477.27399g/mol
- Surface Charge: 0
- XLogP3: 5.5
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Rotatable Bond Count: 12
- Monoisotopic Mass: 477.27399g/mol
- Monoisotopic Mass: 477.27399g/mol
- Topological Polar Surface Area: 101Ų
- Heavy Atom Count: 35
- Complexity: 665
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
Experimental Properties
Valsartan Isopropyl Ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | V095785-50mg |
Valsartan Isopropyl Ester |
1245820-09-0 | 50mg |
$178.00 | 2023-05-17 | ||
A2B Chem LLC | AE63972-50mg |
Valsartan Acid Isopropyl Ester |
1245820-09-0 | 50mg |
$600.00 | 2024-01-04 | ||
TRC | V095785-250mg |
Valsartan Isopropyl Ester |
1245820-09-0 | 250mg |
$ 800.00 | 2023-09-05 | ||
A2B Chem LLC | AE63972-500mg |
Valsartan Acid Isopropyl Ester |
1245820-09-0 | 500mg |
$2390.00 | 2024-01-04 | ||
TRC | V095785-500mg |
Valsartan Isopropyl Ester |
1245820-09-0 | 500mg |
$1372.00 | 2023-05-17 |
Valsartan Isopropyl Ester Related Literature
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
Additional information on Valsartan Isopropyl Ester
Professional Introduction to Valsartan Isopropyl Ester (CAS No: 1245820-09-0)
Valsartan Isopropyl Ester, identified by the Chemical Abstracts Service Number (CAS No) 1245820-09-0, is a compound of significant interest in the field of pharmaceutical chemistry and drug development. This compound belongs to the class of angiotensin II receptor blockers (ARBs), which are widely recognized for their role in managing hypertension and cardiovascular diseases. The isopropyl ester derivative of Valsartan presents a unique structural configuration that has garnered attention due to its potential pharmacological properties and mechanisms of action.
The molecular structure of Valsartan Isopropyl Ester (CAS No: 1245820-09-0) incorporates a tetrazole ring and a carboxylic acid moiety, which are key features responsible for its selective binding to the angiotensin II type 1 (AT1) receptor. This binding prevents the conversion of angiotensin I to angiotensin II, a process that is crucial in regulating blood pressure and fluid balance. The introduction of an isopropyl ester group into the Valsartan molecule may influence its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
In recent years, there has been growing research interest in the development of novel ARBs with enhanced efficacy and improved tolerability. The isopropyl ester derivative of Valsartan has been investigated for its potential to offer superior blood pressure control compared to its parent compound. Studies have suggested that this derivative may exhibit a longer duration of action, which could lead to less frequent dosing requirements for patients. This aspect is particularly appealing in chronic therapeutic settings where compliance and convenience are critical factors.
The pharmacological activity of Valsartan Isopropyl Ester (CAS No: 1245820-09-0) has been evaluated in various preclinical models. Research indicates that this compound demonstrates high affinity for the AT1 receptor, leading to significant reductions in blood pressure without affecting heart rate. Additionally, preliminary studies have explored its potential effects on other cardiovascular parameters, such as endothelial function and inflammation, which are relevant in the management of metabolic syndrome and atherosclerosis.
One of the most compelling aspects of Valsartan Isopropyl Ester is its potential to serve as a lead compound for further drug development. The structural modifications introduced by the isopropyl ester group provide a scaffold that can be optimized to enhance specific pharmacological properties. For instance, modifications can be made to improve solubility, bioavailability, or target specificity. This flexibility makes it an attractive candidate for medicinal chemists aiming to develop next-generation antihypertensive agents.
The synthesis of Valsartan Isopropyl Ester (CAS No: 1245820-09-0) involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels. The development of efficient synthetic routes is essential for scaling up production and ensuring cost-effectiveness in pharmaceutical manufacturing.
Efficacy studies in animal models have provided valuable insights into the therapeutic potential of Valsartan Isopropyl Ester. These studies have demonstrated that the compound effectively lowers blood pressure in hypertensive rats and mice, similar to Valsartan itself but with potentially extended pharmacological effects. Furthermore, research has explored its interaction with other biological targets, such as bradykinin B2 receptors, which may influence its overall safety profile.
The safety profile of Valsartan Isopropyl Ester (CAS No: 1245820-09-0) is another area of active investigation. Preliminary toxicology studies have indicated that this compound exhibits low toxicity at therapeutic doses, with minimal adverse effects on major organ systems. However, comprehensive clinical trials are necessary to confirm these findings and establish safe dosing regimens for human use.
In conclusion, Valsartan Isopropyl Ester, identified by CAS No: 1245820-09-0, represents a promising candidate in the development of novel antihypertensive therapies. Its unique structural features offer potential advantages over existing ARBs, including improved pharmacokinetics and enhanced therapeutic efficacy. Ongoing research aims to fully elucidate its pharmacological mechanisms and optimize its clinical application in managing cardiovascular diseases.
1245820-09-0 (Valsartan Isopropyl Ester) Related Products
- 74743-23-0((S)-Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate)
- 75847-73-3(Enalapril)
- 93478-48-9(1-Benzylpyrrolidine-2,5-dicarboxylic acid diethyl ester)
- 17740-40-8(Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate)
- 137862-53-4(Valsartan)
- 76420-72-9((2S)-1-(2S)-2-{(1S)-1-carboxy-3-phenylpropylamino}propanoylpyrrolidine-2-carboxylic acid)
- 85441-61-8(Quinapril)
- 87333-19-5(Ramipril)
- 87679-37-6(Trandolapril)
- 88784-33-2((S)-5-(Benzyloxy)-2-(1,3-dioxoisoindolin-2-yl)-5-oxopentanoic acid)




